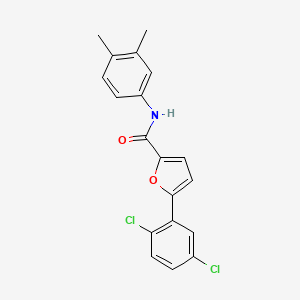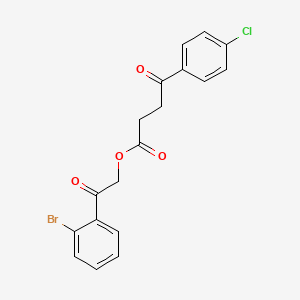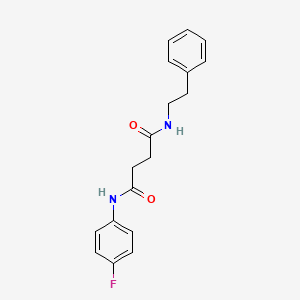
5-Bromo-2-chloro-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-4-nitrophenol is an organic compound with the molecular formula C6H3BrClNO3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-nitrophenol typically involves a multi-step process. One common method is the nitration of 5-Bromo-2-chlorophenol. The reaction conditions usually involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the phenol compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar nitration processes. The reaction is conducted in large reactors with precise control over temperature and reagent concentrations to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-4-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to form quinones under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of various substituted phenols.
Reduction: Formation of 5-Bromo-2-chloro-4-aminophenol.
Oxidation: Formation of quinones and other oxidized derivatives.
Applications De Recherche Scientifique
5-Bromo-2-chloro-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms can also participate in various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: Similar structure but lacks the bromine atom.
4-Chloro-2-nitrophenol: Similar structure but with different substitution pattern.
2,6-Dichloro-4-nitrophenol: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
5-Bromo-2-chloro-4-nitrophenol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C6H3BrClNO3 |
|---|---|
Poids moléculaire |
252.45 g/mol |
Nom IUPAC |
5-bromo-2-chloro-4-nitrophenol |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H |
Clé InChI |
WGVPKSGCOCWNFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)O)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149665.png)
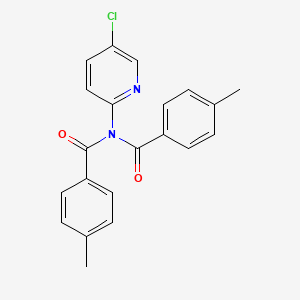

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15149685.png)
![(2E)-3-{5-bromo-2-[(1-ethoxy-1-oxopropan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B15149686.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B15149690.png)
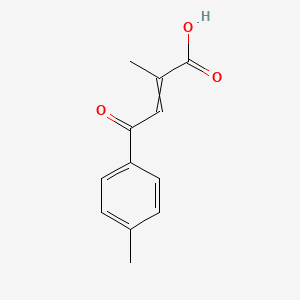
![7-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B15149702.png)
![3-chloro-N-(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15149707.png)
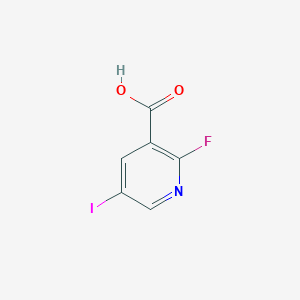
![3,5-Bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B15149714.png)
